molecular formula C21H19ClFN3OS B3003999 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1112301-03-7

4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3003999
CAS No.: 1112301-03-7
M. Wt: 415.91
InChI Key: WMPPKLRFTCSPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic scaffold known for its pharmacological relevance. The molecule features a 1,3-dimethyl-substituted pyrazolo[3,4-b]pyridine core, with a benzylamino group at position 4 and a 3-methoxypropylcarboxamide moiety at position 4.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-[(4-fluorophenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS/c22-16-5-1-15(2-6-16)13-28-21-24-19-9-10-26(12-18(19)20(27)25-21)11-14-3-7-17(23)8-4-14/h1-8H,9-13H2,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPKLRFTCSPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (often referred to as compound 1) is a pyrazolo-pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and autophagy modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O2
  • Molecular Weight : 313.38 g/mol
  • IUPAC Name : this compound

Research indicates that compound 1 exhibits antiproliferative activity against various cancer cell lines. Its mechanism involves the modulation of the mTORC1 pathway and autophagy processes:

  • mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to decreased phosphorylation of key substrates like P70S6K and 4EBP1, effectively disrupting cellular growth signaling pathways .
  • Autophagy Modulation : Compound 1 influences autophagic flux by increasing basal levels of autophagy while impairing flux under nutrient-replete conditions. This dual action suggests a complex role in cellular metabolism and survival under stress conditions typical in tumor microenvironments .

Antiproliferative Effects

In vitro studies have demonstrated that compound 1 exhibits significant antiproliferative effects on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2<0.5mTORC1 inhibition, autophagy modulation
HeLa<0.7Induction of apoptosis
A549<0.6Cell cycle arrest

These findings indicate that compound 1 could serve as a potential therapeutic agent in oncology.

Case Studies

One notable study explored the effects of compound 1 on pancreatic cancer cells (MIA PaCa-2). The results highlighted:

  • Increased Autophagic Activity : Treatment with compound 1 resulted in elevated levels of LC3-II, a marker for autophagy, suggesting enhanced autophagic activity under basal conditions.
  • Disruption of Autophagic Flux : Under starvation conditions, cells treated with compound 1 showed impaired autophagic flux, evidenced by the accumulation of LC3-II and abnormal punctate structures indicative of disrupted autophagic degradation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of compound 1 has not been extensively characterized; however, preliminary studies suggest it possesses favorable metabolic stability. Further investigations are warranted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazolo[3,4-b]pyridine core or related heterocyclic systems. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Identifier) Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological/Physical Notes
Target Compound Pyrazolo[3,4-b]pyridine 1,3-Dimethyl; 4-(benzylamino); 5-(N-(3-methoxypropyl)carboxamide) Not provided Not provided Enhanced solubility via methoxypropyl
1005612-70-3 Pyrazolo[3,4-b]pyridine 1-Phenyl; 3,6-Dimethyl; 4-(N-(1-ethyl-3-methyl-pyrazol-4-yl)carboxamide) 374.4 Not provided Steric bulk from phenyl group may reduce solubility
938022-23-2 Pyrazolo[3,4-b]pyridine 1-Methyl; 6-Cyclopropyl; 4-(N-(3,5-dichloropyridin-2-yl)carboxamide) Not provided Not provided Halogenated pyridine enhances lipophilicity
3b (Example 6) Pyrazolo[3,4-d]pyrimidine 1-Phenyl; 3-(N-(5-methylisoxazol-3-yl)sulfonamide); 4-oxo 464 (M+H)+ 195–198 Kinase inhibitor activity
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide Pyrazolo[3,4-d]pyrimidine N-[4-(2-phenyldiazenyl)phenyl]-1-methyl-4-oxo Not provided Not provided Azo group may confer photostability

Key Insights

Substituent Effects: Benzylamino vs. Sulfonamide: The target’s benzylamino group (position 4) provides a flexible aromatic moiety, contrasting with sulfonamide groups in 3b , which enhance rigidity and acidity. Methoxypropyl vs. Halogenated Groups: The 3-methoxypropyl chain in the target improves hydrophilicity compared to halogenated substituents (e.g., 3,5-dichloropyridinyl in 938022-23-2 ), which favor lipophilicity and halogen-bond interactions.

Synthetic Accessibility :

  • Carboxamide-linked compounds (target, 938022-23-2 ) are typically synthesized via coupling reactions (e.g., EDCI/HOBt), while sulfonamide derivatives (3b ) require sulfonyl chloride intermediates.

Biological Implications :

  • Pyrazolo[3,4-d]pyrimidines (e.g., 3b ) exhibit kinase inhibition due to structural mimicry of ATP purine rings, whereas the target’s pyrazolo[3,4-b]pyridine scaffold may target distinct binding pockets.

Research Findings and Limitations

  • Activity Data Gaps: No direct biological data for the target compound are provided in the evidence. Inferences are drawn from structural analogs (e.g., kinase inhibition in 3b ).
  • Diversity in Substituent Strategies: highlights substituent-driven activity variations in pyrazole derivatives, suggesting the target’s benzylamino and methoxypropyl groups could similarly modulate efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.